molecular formula C12H19NOS B13313322 [(4-Methoxyphenyl)methyl][3-(methylsulfanyl)propyl]amine

[(4-Methoxyphenyl)methyl][3-(methylsulfanyl)propyl]amine

Cat. No.: B13313322
M. Wt: 225.35 g/mol
InChI Key: JQUANMAUEHVVHG-UHFFFAOYSA-N
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Description

[(4-Methoxyphenyl)methyl][3-(methylsulfanyl)propyl]amine is an organic compound with the molecular formula C12H19NOS It is characterized by the presence of a methoxyphenyl group and a methylsulfanylpropyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methoxyphenyl)methyl][3-(methylsulfanyl)propyl]amine typically involves the reaction of 4-methoxybenzyl chloride with 3-(methylsulfanyl)propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(4-Methoxyphenyl)methyl][3-(methylsulfanyl)propyl]amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

[(4-Methoxyphenyl)methyl][3-(methylsulfanyl)propyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(4-Methoxyphenyl)methyl][3-(methylsulfanyl)propyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(4-Methoxyphenyl)methyl]amine
  • [3-(Methylsulfanyl)propyl]amine
  • [(4-Methoxyphenyl)methyl][2-(methylsulfanyl)ethyl]amine

Uniqueness

[(4-Methoxyphenyl)methyl][3-(methylsulfanyl)propyl]amine is unique due to the combination of the methoxyphenyl and methylsulfanylpropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H19NOS

Molecular Weight

225.35 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-methylsulfanylpropan-1-amine

InChI

InChI=1S/C12H19NOS/c1-14-12-6-4-11(5-7-12)10-13-8-3-9-15-2/h4-7,13H,3,8-10H2,1-2H3

InChI Key

JQUANMAUEHVVHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCCCSC

Origin of Product

United States

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